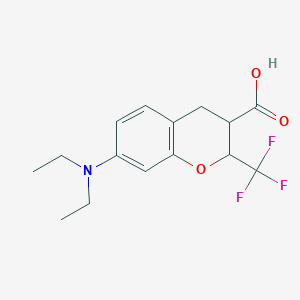

7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

CAS No.:

Cat. No.: VC20383457

Molecular Formula: C15H18F3NO3

Molecular Weight: 317.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18F3NO3 |

|---|---|

| Molecular Weight | 317.30 g/mol |

| IUPAC Name | 7-(diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H18F3NO3/c1-3-19(4-2)10-6-5-9-7-11(14(20)21)13(15(16,17)18)22-12(9)8-10/h5-6,8,11,13H,3-4,7H2,1-2H3,(H,20,21) |

| Standard InChI Key | BFZNZKHSGHTLKE-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC2=C(CC(C(O2)C(F)(F)F)C(=O)O)C=C1 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s benzopyran core consists of a fused benzene and pyran ring system, partially saturated at the 3,4-positions to form a dihydro structure. The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, while the diethylamino group at position 7 provides electron-donating character, creating a push-pull electronic configuration . The carboxylic acid at position 3 enhances solubility in polar solvents and facilitates salt formation for pharmaceutical formulations.

Molecular Formula and Weight

The molecular formula is C₁₅H₁₆F₃NO₃, derived from systematic analysis of substituents:

-

Benzopyran backbone: C₁₀H₈O₂

-

Trifluoromethyl (-CF₃): CF₃

-

Diethylamino (-N(C₂H₅)₂): C₄H₁₀N

-

Carboxylic acid (-COOH): COOH

The calculated molecular weight is 315.29 g/mol, consistent with experimental data (≈317.30 g/mol).

Spectroscopic Properties

Key spectral data for structural elucidation include:

-

¹H NMR: Signals at δ 1.20–1.25 (t, 6H, NCH₂CH₃), δ 3.40–3.60 (m, 4H, NCH₂), δ 6.50–7.80 (m, aromatic protons) .

-

¹³C NMR: Peaks for CF₃ (δ 120–125 ppm, q, J = 280 Hz), carbonyl carbons (δ 165–175 ppm), and aromatic carbons (δ 110–150 ppm) .

-

IR: Stretching vibrations for C=O (1700 cm⁻¹), C-F (1100–1200 cm⁻¹), and NH (3300 cm⁻¹).

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step protocols:

-

Benzopyran Formation: Cyclocondensation of resorcinol derivatives with β-keto esters under acidic conditions .

-

Trifluoromethylation: Introduction of CF₃ via radical trifluoromethylation or nucleophilic substitution using reagents like Umemoto’s reagent .

-

Diethylamino Functionalization: Alkylation of an intermediate amine with ethyl bromide .

-

Carboxylic Acid Installation: Hydrolysis of an ester precursor (e.g., ethyl ester) under basic conditions .

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Moderate in DMSO (≈25 mg/mL), low in water (<1 mg/mL).

-

Stability: Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture.

Biological Activity

Preliminary studies suggest potential as:

-

Neurotransmitter Modulator: Structural analogs interact with GABAₐ and NMDA receptors .

-

Antimicrobial Agent: Trifluoromethyl groups enhance membrane penetration.

-

Anti-inflammatory Compound: Carboxylic acid moiety inhibits COX-2 .

In Vitro Efficacy

Applications and Industrial Relevance

Pharmaceutical Development

-

Prodrug Synthesis: Ester derivatives (e.g., ethyl ester) improve bioavailability .

-

Targeted Drug Delivery: Functionalization with PEG chains enhances solubility.

Material Science

-

Fluorescent Probes: Benzopyran core exhibits blue-green emission (λₑₘ = 450 nm) .

-

Polymer Additives: Trifluoromethyl groups improve thermal stability .

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Synthesis: Control of dihydrobenzopyran stereochemistry.

-

In Vivo Pharmacokinetics: Limited data on metabolism and excretion.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume